2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene core modified with 11,13-dimethyl and 6-oxo substituents. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic binding motifs. The thia- and aza-groups may facilitate hydrogen bonding or metal coordination, while the fluorophenyl group enhances metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-10-7-11(2)22-18-15(10)16-17(27-18)19(26)24(9-21-16)8-14(25)23-13-6-4-3-5-12(13)20/h3-7,9H,8H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBDWAMPHNXULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo structure, introduction of the thia group, and subsequent functionalization to introduce the acetamide and fluorophenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure .
Scientific Research Applications
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tricyclic heterocycles with variations in substituents and peripheral groups. Below is a detailed comparison with structurally related analogs:
Structural and Functional Comparisons
Key Findings from Structural Analysis
Fluorophenyl vs. Methoxyphenyl : The 2-fluorophenyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to the 2-methoxyphenyl analog, which prioritizes solubility .
Thia vs. Oxa : Replacing sulfur (8-thia) with oxygen (8-oxa) in the tricyclic core (as in the diphenyl analog) reduces hydrogen-bonding capacity and may alter redox activity .
Peripheral Modifications : Ester-to-amide substitutions (e.g., ethyl ester vs. acetamide) significantly influence solubility and bioavailability, with amides generally exhibiting slower metabolic clearance .
Research Findings and Trends
- Bioactivity : Fluorinated aryl groups, as seen in the target compound, are associated with improved pharmacokinetics in kinase inhibitors and antimicrobial agents .
- Synthetic Challenges : The tricyclic core requires specialized crystallization techniques (e.g., SHELX software for X-ray refinement) to resolve structural ambiguities, particularly for analogs with bulky substituents .
- SAR Insights : Methyl groups at positions 11 and 13 (target compound) optimize steric fit in hydrophobic binding pockets, whereas diphenyl analogs (e.g., ) may induce conformational strain in target proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for this compound?
- Methodological Answer : Synthesis involves multi-step protocols with precise control of temperature, pH, and solvent systems. Key steps include cyclization reactions (e.g., using acetic anhydride) and thioether bond formation. Purification via recrystallization or chromatography (HPLC) is critical for high yields (>80%) and purity (>95%). Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to map proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer : Begin with molecular docking against protein databases (e.g., PDB) to predict interactions with enzymes/receptors. Follow with in vitro binding assays (e.g., fluorescence polarization) and cell-based viability screens (e.g., MTT assays) to validate target engagement and cytotoxicity thresholds .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for derivatives?
- Methodological Answer : Integrate density functional theory (DFT) to model transition states and predict reaction barriers. Pair with machine learning (e.g., neural networks trained on PubChem data) to optimize solvent/catalyst combinations. Validate predictions via high-throughput robotic synthesis platforms .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer : Conduct pharmacokinetic studies (e.g., LC-MS plasma profiling) to assess bioavailability. Use metabolite identification (via HRMS/MS) to detect inactivation pathways. Adjust experimental models (e.g., 3D organoids vs. monolayer cultures) to better mimic in vivo conditions .
Q. How can the tricyclic core be rationally modified to enhance selectivity?
- Methodological Answer : Perform SAR studies by systematically varying substituents (e.g., halogens, methyl groups) at positions 11 and 13. Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate with surface plasmon resonance (SPR) to quantify kinetic parameters (kₒₙ/kₒff) .
Q. What advanced purification techniques address low yields or impurities in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
